molecular formula C10H8BrNO B13973102 (6-Bromoquinolin-2-YL)methanol CAS No. 1196151-65-1

(6-Bromoquinolin-2-YL)methanol

Cat. No.: B13973102
CAS No.: 1196151-65-1
M. Wt: 238.08 g/mol
InChI Key: FAYMUBBAEWEMTD-UHFFFAOYSA-N
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Description

(6-Bromoquinolin-2-YL)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of (6-Bromoquinolin-2-YL)methanol typically involves the hydroxymethylation of 6-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process involves the use of a photocatalyst and methanol under specific reaction conditions to introduce the hydroxymethyl group into the quinoline ring.

Chemical Reactions Analysis

(6-Bromoquinolin-2-YL)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

(6-Bromoquinolin-2-YL)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (6-Bromoquinolin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

1196151-65-1

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoquinolin-2-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2

InChI Key

FAYMUBBAEWEMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C=C1Br

Origin of Product

United States

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